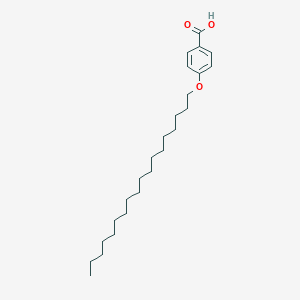

4-n-octadecyloxybenzoic acid

Description

Historical Perspectives and Early Investigations of Alkoxybenzoic Acids as Liquid Crystals

The exploration of liquid crystals dates back to the late 19th century, with early studies focusing on cholesterol derivatives. However, it was the investigation of simpler, synthetic organic molecules that broadened the understanding of this unique state of matter. The 4-n-alkoxybenzoic acids quickly became a focal point of this research due to their relatively straightforward synthesis and their reliable exhibition of liquid crystalline phases. frontiersin.orgnih.gov Early investigations revealed a clear relationship between the length of the n-alkoxy chain and the type of mesophase observed. Compounds with shorter alkyl chains were found to typically exhibit a nematic phase, where the molecules show long-range orientational order but no positional order. As the chain length increases, a more ordered smectic phase, characterized by layered structures, begins to appear. nih.govresearchgate.netacs.org

The first reports on hydrogen-bonded liquid crystal dimers involved 4-n-alkoxybenzoic acids, which were shown to form stable nematic and smectic mesophases. nih.gov These early studies laid the groundwork for understanding how non-covalent interactions, specifically the hydrogen bonding between carboxylic acid groups, could lead to the formation of supramolecular structures with liquid crystalline properties. The dimerization effectively creates a more elongated, rod-like molecule, which is a key factor in the formation of calamitic (rod-like) liquid crystal phases. mdpi.com

Significance of 4-n-Octadecyloxybenzoic Acid within the Class of Benzoic Acid Derivatives for Materials Science and Supramolecular Chemistry

The significance of this compound lies in the profound influence of its long 18-carbon alkyl chain on its material properties. This lengthy hydrophobic tail, in conjunction with the hydrophilic carboxylic acid head, gives the molecule a distinct amphiphilic character. asme.org This amphiphilicity is a driving force for self-assembly into highly organized structures, not only in the bulk liquid crystalline state but also at interfaces.

Compared to its shorter-chain counterparts, this compound exhibits a greater propensity to form smectic phases. The increased van der Waals interactions between the long alkyl chains favor a more ordered, layered arrangement. nih.govresearchgate.net This tendency is crucial for applications where a higher degree of molecular order is required. For instance, the stable nematic mesophases induced by the 18-carbon alkoxy chain exhibit high thermal stability, with clearing points often exceeding 120°C. In contrast, shorter-chain analogs like 4-n-butoxybenzoic acid have lower melting points and narrower ranges for their liquid crystalline phases.

In the realm of supramolecular chemistry, the hydrogen-bonding-driven dimerization of this compound is fundamental. This self-assembly into dimers is a key step in the formation of the liquid crystalline phases. researchgate.net The combination of the rigid aromatic core and the flexible, space-filling alkyl chains allows for the creation of complex supramolecular architectures. This has been exploited in the development of Langmuir-Blodgett films, where monolayers of the acid can be transferred onto solid substrates to create ultra-thin, highly ordered coatings with potential applications in electronics and sensors. nih.govwikipedia.orgbiolinscientific.com

Current Research Landscape and Emerging Applications of this compound

The unique properties of this compound continue to fuel contemporary research, pushing the boundaries of materials science. A significant area of investigation is its incorporation into polymer composites to create "smart" materials. For example, it has been used as a liquid crystalline filler in polyurethane matrices to develop materials with triple-shape memory and self-healing properties. mdpi.com The mechanism for self-healing in these composites can be attributed to the heating-induced "bleeding" of the liquid crystalline acid, which then recrystallizes upon cooling to repair damage. mdpi.com This opens up possibilities for creating more durable and reliable materials for a range of applications.

The ability of this compound to form highly organized thin films is another active area of research. Langmuir-Blodgett films of its derivatives are being studied for their potential in creating functional surfaces for biomedical devices, where they can influence cell adhesion and proliferation. asme.org The precise control over the molecular architecture at the nanoscale offered by these films is also being explored for applications in biosensors and nanotechnology. asme.orgwikipedia.org

Furthermore, the principles of supramolecular assembly demonstrated by this compound are being applied to the design of new and complex functional materials. By combining it with other molecules through hydrogen bonding or other non-covalent interactions, researchers are creating novel liquid crystalline systems with tailored optical, electronic, and mechanical properties. nih.gov

Scope and Objectives of the Academic Research on this compound

The academic research focused on this compound and related long-chain alkoxybenzoic acids is driven by several key objectives. A primary goal is to fundamentally understand the relationship between molecular structure and macroscopic properties. By systematically studying how variations in the alkyl chain length and other structural modifications affect the liquid crystalline phase behavior, researchers aim to develop predictive models for designing new materials with specific, desired characteristics. nih.gov

Another major objective is the development of novel functional materials for advanced technologies. This includes the creation of new liquid crystal displays, optical switches, and sensors. nih.gov The ability of these molecules to self-assemble into ordered structures is central to these applications, as the alignment of the molecules can be controlled by external stimuli such as electric or magnetic fields, leading to changes in their optical properties. ebsco.com

The exploration of this compound in the context of supramolecular chemistry aims to harness the power of non-covalent interactions to build complex, functional systems from the bottom up. This approach offers a versatile and efficient way to create materials with emergent properties that are not present in the individual molecular components. researchgate.net The ultimate goal is to mimic the intricate and highly functional architectures found in biological systems to create the next generation of advanced materials.

Data on 4-n-Alkoxybenzoic Acids

Below is a table summarizing the phase transition temperatures for a selection of 4-n-alkoxybenzoic acids, highlighting the effect of the alkyl chain length on the mesomorphic behavior.

| Compound | Alkyl Chain Length (n) | Crystal to Smectic/Nematic Transition (°C) | Smectic to Nematic Transition (°C) | Nematic to Isotropic Transition (°C) |

| 4-n-Butoxybenzoic Acid | 4 | 116 | - | 147 |

| 4-n-Hexyloxybenzoic Acid | 6 | 99 | - | 154 |

| 4-n-Heptyloxybenzoic Acid | 7 | 92 | 98 | 147 |

| 4-n-Octyloxybenzoic Acid | 8 | 100.5 | 107.5 | 147.5 |

| 4-n-Decyloxybenzoic Acid | 10 | 96 | 120 | 142.5 |

| 4-n-Dodecyloxybenzoic Acid | 12 | 102 | 126 | 137 |

| This compound | 18 | 108 | 118 | 128 |

Note: Transition temperatures can vary slightly depending on the experimental conditions and purity of the sample. The data presented is a representative compilation from various sources.

Structure

2D Structure

Properties

IUPAC Name |

4-octadecoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-24-20-18-23(19-21-24)25(26)27/h18-21H,2-17,22H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEWVAHWYIHCEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166504 | |

| Record name | p-n-Octadecyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15872-50-1 | |

| Record name | p-n-Octadecyloxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015872501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-n-Octadecyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Functionalization of 4 N Octadecyloxybenzoic Acid

Established Synthetic Pathways for 4-n-Octadecyloxybenzoic Acid

The synthesis of this compound is primarily achieved through a reliable two-step process involving etherification to form an ester, followed by saponification to yield the final carboxylic acid.

Esterification and Subsequent Saponification Routes

The most common and established pathway for synthesizing this compound begins with an alkyl ester of 4-hydroxybenzoic acid, such as ethyl 4-hydroxybenzoate (B8730719) or methyl 4-hydroxybenzoate. researchgate.netwgtn.ac.nz This initial step is a Williamson ether synthesis. The phenolic hydroxyl group of the 4-hydroxybenzoate is deprotonated by a base, typically potassium carbonate or sodium hydroxide, to form a phenoxide ion. This nucleophilic phenoxide then reacts with a long-chain alkyl halide, specifically 1-bromooctadecane (B154017), to form the corresponding ester, ethyl or methyl 4-n-octadecyloxybenzoate.

The second and final step is the hydrolysis of the ester group, a reaction known as saponification. researchgate.netyoutube.com The synthesized 4-n-octadecyloxybenzoate ester is treated with a strong base, commonly alcoholic potassium hydroxide, and heated. researchgate.net This process cleaves the ester bond, yielding the potassium salt of the carboxylic acid and ethanol (B145695) or methanol (B129727) as a byproduct. Subsequent acidification of the reaction mixture with a strong acid, such as hydrochloric acid, protonates the carboxylate salt to precipitate the final product, this compound, as a solid. mdpi.com

Table 1: General Reaction Scheme for Synthesis of this compound

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Intermediate/Product |

| 1. Etherification/Esterification | 4-hydroxybenzoic acid alkyl ester | 1-bromooctadecane | Base (e.g., K₂CO₃), Solvent (e.g., acetone) | Alkyl 4-n-octadecyloxybenzoate |

| 2. Saponification | Alkyl 4-n-octadecyloxybenzoate | Potassium Hydroxide | Alcohol (e.g., Ethanol), Heat | Potassium 4-n-octadecyloxybenzoate |

| 3. Acidification | Potassium 4-n-octadecyloxybenzoate | Hydrochloric Acid | Water | This compound |

Optimization Strategies for Enhanced Yield and Purity

Optimizing the synthesis of this compound and its derivatives focuses on improving reaction efficiency and ensuring high purity of the final products. In the initial etherification step, the choice of solvent and base is crucial for achieving a good yield. Phase-transfer catalysts can also be employed to facilitate the reaction between the aqueous phenoxide and the organic alkyl halide phase.

For subsequent reactions involving the esterification of this compound itself, various strategies are used to drive the reaction to completion and maximize yield. The Fischer esterification is an equilibrium-controlled process, and its optimization often involves using one reactant in excess or removing the water byproduct, for instance, through azeotropic distillation. youtube.com

In modern synthesis, particularly for creating derivatives, coupling agents are frequently used to facilitate ester formation under milder conditions. A widely adopted method is the Steglich esterification, which utilizes N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netmdpi.com This combination activates the carboxylic acid, allowing for an efficient reaction with an alcohol at room temperature. researchgate.net This method avoids the harsh conditions of traditional Fischer esterification and typically results in high yields. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration. mdpi.com

Design and Synthesis of Functionalized Derivatives and Homologues

The long, rod-like molecular structure of this compound, featuring a rigid aromatic core and a flexible alkyl chain, makes it an ideal building block for thermotropic liquid crystals.

Azo Phenol (B47542) Liquid Crystal Derivatives Incorporating this compound Moieties

Azo compounds, containing the -N=N- linkage, are known for their photoresponsive properties and their ability to form liquid crystalline phases. growingscience.com Incorporating the this compound moiety into azo phenol structures leads to materials with desirable mesomorphic properties.

The synthesis of these derivatives typically involves a multi-step process. researchgate.net First, a substituted azo phenol is prepared. This is then followed by an esterification reaction with this compound. researchgate.net To achieve this, equimolar amounts of the azo phenol and this compound are dissolved in a dry solvent like dichloromethane (B109758) (DCM). The reaction is facilitated by the addition of DCC and a catalytic amount of DMAP, and it is typically stirred at room temperature for an extended period (e.g., overnight) to ensure completion. researchgate.net The resulting azo phenol ester derivatives often exhibit stable liquid crystal phases. growingscience.com

Cholesteryl Ester Derivatives Synthesized from this compound

Cholesteryl esters are a class of lipids formed by the formal condensation of cholesterol with a carboxylic acid. wikipedia.org These molecules are well-known for forming cholesteric liquid crystal phases. By using this compound as the carboxylic acid component, novel cholesteryl ester derivatives can be synthesized.

The synthesis follows a standard esterification protocol. The ester bond is formed between the carboxylate group of this compound and the C3 hydroxyl group of cholesterol. wikipedia.org This reaction can be carried out using similar conditions to those described for other derivatives, such as the DCC/DMAP coupling method in an anhydrous solvent. The resulting cholesteryl 4-n-octadecyloxybenzoate combines the structural features of both cholesterol and the long-chain alkoxybenzoic acid, making it a promising candidate for new liquid crystal materials. These esters are significantly more nonpolar than free cholesterol. hmdb.ca

Schiff Base Liquid Crystal Esters Derived from this compound

Schiff bases, which contain an imine (-CH=N-) linkage, are another important core structure in liquid crystal design due to their linearity and stability. researchgate.netnih.gov Ester derivatives combining Schiff base units with this compound have been extensively synthesized and studied.

A common synthetic route involves two main steps. utar.edu.my First, a Schiff base containing a terminal phenol group is synthesized via the condensation reaction of an appropriate aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde) with an aminophenol (e.g., 4-aminophenol). utar.edu.my In the second step, this phenolic Schiff base is esterified with this compound. This esterification is typically performed using the DCC/DMAP method in a solvent such as DCM. mdpi.comutar.edu.my The final product, a Schiff base ester like (E)-4-((4-(dimethylamino)benzylidene)amino)phenyl-4-(octadecyloxy)benzoate, incorporates the rigid Schiff base core, the flexible octadecyloxy tail, and polar groups, which collectively influence the resulting mesomorphic properties. utar.edu.my

Halogenated Analogues (e.g., Fluoro-Substituted this compound)

The introduction of halogen atoms, particularly fluorine, onto the aromatic ring of this compound can significantly alter its physicochemical properties, such as liquid crystalline behavior, acidity, and biological activity. The synthesis of these halogenated analogues can be approached in two primary ways: halogenation of the final this compound molecule or halogenation of a precursor followed by the ether linkage formation.

The carboxyl (-COOH) group is a deactivating, meta-directing group for electrophilic aromatic substitution, while the alkoxy (-OR) group is a strong activating, ortho-, para-directing group. Since the para position is already occupied, the alkoxy group directs incoming electrophiles to the ortho positions (positions 3 and 5). The strong activating effect of the alkoxy group typically dominates over the deactivating effect of the carboxylic acid.

A common synthetic route involves the direct halogenation of 4-hydroxybenzoic acid, which is then followed by etherification. For instance, the synthesis of 3-fluoro-4-n-octadecyloxybenzoic acid would proceed as follows:

Electrophilic Halogenation of 4-hydroxybenzoic acid : 4-hydroxybenzoic acid is treated with a fluorinating agent. Direct fluorination can be aggressive, so milder reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are often employed. The hydroxyl group directs the fluorine atom to the ortho position.

Williamson Ether Synthesis : The resulting 3-fluoro-4-hydroxybenzoic acid is then reacted with 1-bromooctadecane (or another suitable octadecyl halide) under basic conditions (e.g., using potassium carbonate in a polar aprotic solvent like DMF or acetone) to form the final product. organic-synthesis.com

Alternatively, direct halogenation of this compound can be performed. For bromination or chlorination, a Lewis acid catalyst such as FeBr₃ or AlCl₃ is typically used with Br₂ or Cl₂. byjus.com The bulky octadecyloxy chain may provide some steric hindrance, potentially influencing the regioselectivity between the two ortho positions, although in many cases a mixture of products might be obtained.

Table 1: Synthetic Strategies for Halogenated this compound

| Strategy | Step 1 | Step 2 | Advantages | Considerations |

|---|---|---|---|---|

| Precursor Halogenation | Halogenation of 4-hydroxybenzoic acid | Williamson ether synthesis with 1-bromooctadecane | More controlled regioselectivity due to the strong directing effect of the -OH group. | Requires a two-step process after obtaining the initial precursor. |

| Direct Halogenation | Williamson ether synthesis to form this compound | Electrophilic halogenation of the final product | Fewer steps if the parent compound is readily available. | Potential for side reactions or difficulty in controlling regioselectivity. The carboxyl group is deactivating. youtube.com |

Amphiphilic Conjugates for Self-Assembled Systems

The long hydrophobic octadecyl tail and the hydrophilic carboxylic acid head group give this compound its amphiphilic character. This property can be exploited and enhanced by conjugating the molecule to other chemical entities to create sophisticated amphiphiles for self-assembling systems like micelles, vesicles, or hydrogels. mdpi.com

The primary point of conjugation is the carboxylic acid group. It can be activated (e.g., by converting it to an acyl chloride or using coupling agents like DCC/DMAP) and then reacted with a nucleophile, such as an amine or hydroxyl group on a hydrophilic polymer or biomolecule.

Common Conjugation Partners:

Poly(ethylene glycol) (PEG): PEG is a hydrophilic, biocompatible polymer. Conjugating this compound to a PEG chain creates a classic amphiphilic block copolymer structure. These conjugates can self-assemble in aqueous solutions into various nanostructures, with the hydrophobic tails forming the core and the PEG chains forming the corona, which provides stability in water. researchgate.net

Peptides: Specific peptide sequences can be attached to introduce biocompatibility, targeting capabilities, or to drive self-assembly through well-defined secondary structures like β-sheets. youtube.com The resulting peptide-lipid conjugates are of great interest in drug delivery and tissue engineering.

Saccharides: Carbohydrate moieties can be conjugated to the benzoic acid to create glycolipids. These structures can exhibit complex self-assembly behavior and may be used to interact with biological systems that recognize specific sugars. wikipedia.org

For example, a study by Thompson et al. utilized 3,4-di(octadecyloxy)benzoic acid, a close analogue, to form amphiphilic compounds that spontaneously assembled into liposomes. byjus.com This highlights the inherent ability of such long-chain alkoxybenzoic acids to form ordered supramolecular structures.

Reaction Mechanisms and Mechanistic Studies in the Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives is primarily governed by two fundamental reaction mechanisms: nucleophilic substitution for the ether formation and electrophilic aromatic substitution for ring functionalization.

Williamson Ether Synthesis Mechanism:

The formation of the ether linkage between the octadecyl chain and the phenyl ring is a classic example of the Williamson ether synthesis. The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism . pw.live

Deprotonation: In the first step, a base (e.g., potassium carbonate, K₂CO₃, or sodium hydroxide, NaOH) deprotonates the phenolic hydroxyl group of 4-hydroxybenzoic acid. This creates a highly nucleophilic phenoxide ion.

Nucleophilic Attack: The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of 1-bromooctadecane. The attack occurs from the backside relative to the leaving group (the bromide ion). wikipedia.org

Concerted Bond Formation and Cleavage: The carbon-oxygen bond forms at the same time as the carbon-bromine bond breaks. This is a concerted, single-step process. The inversion of stereochemistry at the electrophilic carbon is a hallmark of the Sₙ2 mechanism, though it is not observable here as the carbon is not a stereocenter.

For this reaction to be efficient, the alkyl halide must be primary, like 1-bromooctadecane. Secondary or tertiary halides would lead to a competing elimination (E2) reaction, forming alkenes instead of the desired ether. libretexts.org

Electrophilic Aromatic Substitution Mechanism (for Halogenation):

The introduction of a halogen onto the aromatic ring proceeds via electrophilic aromatic substitution . The mechanism involves the generation of a strong electrophile that attacks the electron-rich benzene (B151609) ring.

Generation of the Electrophile: A Lewis acid catalyst (e.g., FeBr₃) polarizes the halogen molecule (e.g., Br₂), creating a highly electrophilic species (formally "Br⁺").

Attack of the Aromatic Ring: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic halogen. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.comnumberanalytics.com

Deprotonation to Restore Aromaticity: A weak base (such as FeBr₄⁻) removes a proton from the carbon atom that bears the new halogen substituent. The electrons from the C-H bond move back into the ring, restoring its stable aromatic system and yielding the halogenated product. fzgxjckxxb.com

Scalability and Green Chemistry Approaches in the Synthesis of this compound

For the synthesis of this compound to be viable on a larger scale and environmentally friendly, modern synthetic approaches focusing on efficiency and waste reduction are crucial.

Scalability:

The traditional Williamson ether synthesis can be scaled up, but challenges such as long reaction times, the need for large volumes of solvents, and the separation of the product from inorganic salts can arise. pw.live To address this, methods like phase-transfer catalysis (PTC) are employed. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the phenoxide ion from an aqueous or solid phase into the organic phase containing the alkyl halide. scispace.comajrconline.org This enhances the reaction rate, allows for milder conditions, and can simplify the workup procedure, making the process more efficient and scalable. byjus.com

Green Chemistry Approaches:

Green chemistry principles aim to reduce waste, use less hazardous materials, and improve energy efficiency. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for the Williamson ether synthesis from hours to minutes. researchgate.netderpharmachemica.com Microwaves provide rapid and uniform heating of the reactants, often leading to higher yields and cleaner reactions compared to conventional heating methods. This increased energy efficiency is a key tenet of green chemistry.

Greener Solvents: Traditional solvents like DMF can be difficult to remove and have associated health risks. Green chemistry encourages the use of more benign solvents. For the synthesis of alkoxybenzoic acids, alcohols or even water (in the case of PTC) can sometimes be used, reducing the environmental impact. researchgate.net

Atom Economy: The Williamson synthesis itself has a reasonably good atom economy, but the generation of salt byproducts (e.g., KBr) is unavoidable. Catalytic approaches that could use the alkylating agent more efficiently would be a further green improvement.

Renewable Feedstocks: A significant green advancement involves the synthesis of the precursors from renewable sources. For example, there is growing interest in the microbial synthesis of 4-hydroxybenzoic acid from glucose, which provides a sustainable alternative to petroleum-based starting materials. scispace.com

Table 2: Comparison of Synthetic Methods for this compound

| Method | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Conventional Heating | Reflux in acetone/DMF with K₂CO₃ for several hours. | Well-established and reliable. | Long reaction times, high energy consumption, large solvent volumes. |

| Phase-Transfer Catalysis (PTC) | Biphasic system (e.g., water/toluene) with a PTC catalyst (e.g., TBAB) at moderate temperatures. scispace.com | Faster rates, milder conditions, easier workup, reduced need for anhydrous solvents. | Requires a catalyst which must be removed from the final product. |

| Microwave-Assisted Synthesis (MAOS) | Sealed vessel, microwave irradiation for minutes. researchgate.net | Drastically reduced reaction times (minutes vs. hours), often higher yields, energy efficient. rsc.org | Requires specialized equipment, scalability can be a challenge for very large quantities. |

Advanced Studies on Liquid Crystalline Behavior and Mesophase Transitions

Mesomorphic Properties and Phase Transition Characterization of 4-n-Octadecyloxybenzoic Acid

The study of this compound reveals a rich and complex mesomorphic behavior, characterized by the formation of various ordered, fluid phases upon changes in temperature. As a member of the 4-n-alkoxybenzoic acid homologous series, its properties are largely dictated by the long octadecyl tail, which promotes a high degree of molecular ordering.

While nematic phases are common in 4-n-alkoxybenzoic acids with shorter alkyl chains (n=4-6), compounds with longer chains, such as this compound (n=18), predominantly exhibit higher-order smectic phases. researchgate.net The strong intermolecular forces arising from the long aliphatic chains favor the formation of layered structures directly from the crystalline or isotropic liquid state. In related series, nematic phases, when present, are characterized by long-range orientational order of the molecular long axes, but no positional order, resulting in a fluid, thread-like texture ("schlieren" texture) under a polarizing microscope. derpharmachemica.comnih.gov For the octadecyl homologue, however, the transition sequence typically bypasses the nematic phase in favor of more stable smectic arrangements.

The most prominent liquid crystalline phase for this compound is the smectic phase. Research on homologous compounds, such as 4-n-hexadecyloxybenzoic acid, has identified a smectic C (SmC) phase. researchgate.net In general, smectic phases are distinguished by a layered structure, with the molecules organized into well-defined planes.

Smectic A (SmA): In the SmA phase, the long axes of the constituent molecules, typically hydrogen-bonded dimers, are oriented, on average, perpendicular to the layer planes.

Smectic C (SmC): The SmC phase is a lower-temperature, more ordered variant where the molecular long axes are tilted at a specific angle with respect to the layer normal. nih.gov

The stability of the SmC phase increases with the length of the terminal alkyl chain in this family of compounds. nih.gov The structure arises from the segregation of the rigid aromatic cores and the flexible aliphatic tails into distinct sublayers, a feature that begins in the crystalline state itself. researchgate.net

Table 1: Phase Transitions in Selected 4-n-Alkyloxybenzoic Acids

| Compound | Abbreviation | Phase Transition Sequence |

| 4-n-Hexadecyloxybenzoic acid | 16OBA | Exhibits a Smectic C (SmC) phase and significant polymorphism in the solid state. researchgate.net |

| This compound | 18OBA | Transitions to a smectic phase and shows complex metastable and glassy crystal states upon cooling. tandfonline.com |

Columnar mesophases are a class of liquid crystals typically formed by molecules with a disc-like or non-conventional shape, such as wedge-shaped amphiphiles. researchgate.net These molecules self-assemble into extended cylindrical structures, which then pack into two-dimensional lattices. This compound, being a calamitic (rod-shaped) molecule, does not form columnar phases. Its molecular geometry strongly favors the formation of layered smectic and, for shorter chain analogues, orientationally ordered nematic phases.

Polymorphism, the ability of a substance to exist in multiple crystalline structures, is a notable feature of this compound. mdpi.com Thermal analysis through techniques like Differential Scanning Calorimetry (DSC) has revealed a complex solid-state behavior. Upon cooling from the smectic phase, the compound can form metastable crystal structures. tandfonline.com These forms have different thermodynamic stabilities and melting points compared to the most stable crystalline form obtained, for example, through slow recrystallization from a solvent. One study identified at least two distinct metastable crystal forms based on the thermal history of the sample. tandfonline.com This behavior is linked to the different packing arrangements and molecular conformations that can be trapped within the solid state.

A significant finding in the study of this compound is the existence of a glassy crystal state. tandfonline.com This unusual phase is obtained by rapidly cooling the material from its smectic liquid crystal phase. The molecular disorder characteristic of the smectic phase becomes "frozen-in" within a crystalline lattice.

This glassy state was confirmed by observing a small endothermic jump in the heat content during DSC analysis upon heating, which is the hallmark of a glass transition. tandfonline.com The transition indicates a change from a rigid, glassy structure to a more flexible, supercooled state before it eventually transforms into a more stable crystalline or liquid crystalline phase.

Table 2: Glass Transition Data for this compound

| Parameter | Value | Conditions |

| Glass Transition Temperature (Tg) | 193 K (-80.15 °C) | Observed upon heating a sample previously cooled at 10 K/min from the smectic phase. tandfonline.com |

| Glass Transition Temperature (Tg) | 198 K (-75.15 °C) | Observed in a sample formed by rapid immersion in liquid nitrogen from the smectic phase. tandfonline.com |

| Observation Method | Differential Scanning Calorimetry (DSC) | Confirmed by enthalpy relaxation experiments after annealing near Tg. tandfonline.com |

This discovery demonstrates that the molecular conformation present in the liquid crystalline state can be preserved in a metastable solid form. tandfonline.com

Influence of Molecular Structure and Intermolecular Interactions on Liquid Crystalline Properties

The liquid crystalline behavior of this compound is a direct consequence of its specific molecular architecture and the interplay of various intermolecular forces.

Molecular Shape: The molecule is calamitic, composed of a rigid aromatic core (the benzoic acid group) and a long, flexible aliphatic tail (the octadecyloxy group). This rod-like shape is a fundamental prerequisite for the formation of anisotropic liquid crystal phases.

Hydrogen Bonding: The most critical interaction is the hydrogen bonding between the carboxylic acid moieties. Two molecules of this compound associate to form a stable, centrosymmetric dimer. researchgate.netnih.gov This supramolecular structure effectively doubles the length of the mesogenic unit, enhancing its aspect ratio and promoting the stability of the liquid crystalline phases. In the stable crystal, these hydrogen bonds are fully formed, while they are partially disrupted in the metastable and smectic phases. tandfonline.com

Thermodynamic and Kinetic Aspects of Phase Transitions

Differential scanning calorimetry (DSC) is a key technique for quantifying the thermodynamic parameters associated with the phase transitions of this compound. These studies provide values for the enthalpy (ΔH) and entropy (ΔS) changes, which offer insights into the energetics and changes in molecular order at each transition.

The transition from the crystalline solid to the liquid crystalline phase (melting) is typically associated with a large enthalpy change, reflecting the energy required to overcome the crystal lattice forces. Subsequent transitions between different mesophases, and from the mesophase to the isotropic liquid, involve progressively smaller enthalpy changes as the degree of order being disrupted decreases.

The entropy of transition is a measure of the change in the system's disorder. For the 4-n-alkoxybenzoic acid series, the entropy change for the nematic-to-isotropic transition is notably smaller than that predicted by theoretical models for simple rod-like molecules. This is attributed to the persistence of short-range order in the isotropic phase due to the presence of the hydrogen-bonded dimers.

Table 1: Representative Thermodynamic Data for Phase Transitions in Higher Homologues of 4-n-alkoxybenzoic acids

| Transition | ΔH (kJ/mol) | ΔS (J/mol·K) |

| Crystal → Smectic C | High | Large |

| Smectic C → Nematic | Moderate | Moderate |

| Nematic → Isotropic | Low | Small |

Note: The specific values for this compound can vary depending on experimental conditions and sample purity.

The study of the kinetics of mesophase transitions in this compound provides insights into the mechanisms of phase formation and the rates at which these transformations occur. These investigations often employ techniques like polarized optical microscopy with controlled heating and cooling stages.

When cooling from the isotropic liquid, the formation of the nematic phase occurs through a process of nucleation and growth. Nematic droplets appear and coalesce to form the characteristic textures of this phase. The rate of this transformation is dependent on factors such as the cooling rate; slower cooling allows for the formation of larger, more uniform domains.

The subsequent transition from the nematic to the smectic C phase involves the organization of the molecules into layers. The kinetics of this process are critical for determining the final texture and alignment of the smectic phase. Understanding these kinetics is essential for applications where a well-ordered and defect-free liquid crystalline material is required. The studies focus on the energy barriers to molecular reorientation and the collective dynamics involved in the establishment of long-range positional order.

Self Assembly Phenomena and Interfacial Architectures

Formation and Characterization of Langmuir-Blodgett (LB) Films of 4-n-Octadecyloxybenzoic Acid

Langmuir-Blodgett (LB) technology provides a sophisticated method for creating highly ordered thin films by transferring a floating monolayer from a liquid-gas interface onto a solid substrate. The precursor to an LB film is the Langmuir monolayer formed at the air-water interface.

Molecular Packing and Orientation within LB Films

The structure of this compound monolayers at the air-water interface, which dictates the eventual structure of the LB film, has been elucidated using techniques like grazing incidence X-ray diffraction (GIXD). At room temperature (22 °C) and a surface pressure of 30 mN/m, the molecules arrange themselves into a crystalline monolayer.

The GIXD data reveals a well-defined molecular packing arrangement. The unit cell is oblique, with the octadecyl chains tilted from the normal to the surface. This tilted arrangement allows for efficient packing of the molecules, driven by van der Waals interactions between the long alkyl chains and hydrogen bonding between the carboxylic acid headgroups.

Table 1: Structural Parameters of this compound Monolayer at the Air-Water Interface

| Parameter | Value |

| Unit Cell Type | Oblique |

| a (Å) | 5.68 |

| b (Å) | 7.69 |

| γ (°) | 118.5 |

| Area per molecule (Ų) | 38.6 |

| Tilt angle (t) from normal (°) | 29 |

| Azimuth angle (ψ) from axis a (°) | -36 |

This data represents the molecular arrangement within the floating Langmuir film, which serves as the basis for the transferred Langmuir-Blodgett film.

Interfacial Behavior at Air-Aqueous Solution Interfaces

The behavior of this compound at the air-water interface is typically studied through pressure-area (π-A) isotherms, which plot the surface pressure as a function of the area available to each molecule. As the available area is reduced by compression, the monolayer undergoes distinct phase transitions. Initially, in a gaseous state with large intermolecular distances, the molecules transition to a liquid-expanded and then to a liquid-condensed phase as they are brought closer together. Further compression leads to a solid, crystalline phase, characterized by a steep increase in surface pressure, before the monolayer collapses at a critical pressure point.

The stability and packing of the monolayer are influenced by the subphase conditions, such as pH and the presence of ions, which can affect the ionization and interaction of the carboxylic acid headgroups. The formation of hydrogen-bonded dimers between the benzoic acid moieties is a key interaction that stabilizes the monolayer.

Self-Assembled Monolayers (SAMs) on Solid Substrates

While Langmuir-Blodgett films are formed by the physical transfer of a pre-organized monolayer, self-assembled monolayers (SAMs) form spontaneously through the chemisorption of molecules from solution onto a solid substrate.

Fabrication Techniques and Surface Modification through SAMs

The formation of SAMs typically involves immersing a suitable substrate (e.g., silicon wafers, gold, or mica) into a dilute solution of the film-forming molecule. For carboxylic acids like this compound, substrates with a native oxide layer or other surfaces capable of hydrogen bonding or forming coordinate bonds with the headgroup are often used. The process can be influenced by factors such as solvent choice, solution concentration, immersion time, and temperature. Post-deposition annealing is sometimes employed to improve the order and stability of the film.

Molecular Organization and Order within SAMs

The final structure of a SAM is a balance between the headgroup-substrate interaction, intermolecular interactions (primarily van der Waals forces between the alkyl chains), and headgroup-headgroup interactions (such as hydrogen bonding). In a well-ordered SAM of this compound, the molecules would be expected to align with their long axes tilted at a specific angle relative to the surface normal to maximize packing density. Characterization techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM) are used to determine the quality, thickness, and molecular arrangement of the resulting monolayer.

Specific research detailing the fabrication and molecular organization of SAMs composed solely of this compound is not extensively available in the reviewed literature, which more commonly focuses on alkanethiols, silanes, or phosphonic acids for SAM formation.

Induced Nucleation and Directed Crystallization at Interfaces

Organized monolayers at interfaces can act as templates to control the nucleation and growth of crystals from a solution. The specific arrangement and chemical functionality of the monolayer surface can promote the crystallization of a desired polymorph or orientation.

A monolayer of this compound spread on an aqueous solution of 4-hydroxybenzoic acid has been shown to induce the nucleation of 4-hydroxybenzoic acid monohydrate crystals. Grazing incidence X-ray diffraction studies reveal that the amphiphile monolayer forms "structured nuclei," which are two-dimensional crystalline domains at the air-water interface.

These domains exhibit a specific lattice structure that provides a stereochemical and structural match for the arrangement of molecules in a particular face of the growing 4-hydroxybenzoic acid monohydrate crystal. This templating effect significantly lowers the energy barrier for nucleation, directing the formation of crystals with a preferred orientation. The key to this process is the structural complementarity between the arrangement of the carboxylic acid headgroups of the monolayer and the crystal lattice of the nucleating solid.

Supramolecular Assembly and Nanostructure Formation

The principles that govern the self-assembly of this compound are fundamental to designing and creating novel nanostructures and functional materials. These principles are rooted in the non-covalent interactions between the molecules.

The design of self-assembled systems utilizing amphiphilic molecules like this compound hinges on controlling the interplay of various non-covalent interactions. nih.gov These include hydrophobic interactions between the long alkyl chains, hydrogen bonding between the carboxylic acid headgroups, and van der Waals forces. The final architecture of the supramolecular assembly is determined by the balance of these forces and the geometry of the constituent molecules.

Key design principles involve:

Molecular Shape and Amphiphilicity: The distinct hydrophilic head and hydrophobic tail are fundamental to the formation of ordered structures in aqueous environments. nih.gov

Intermolecular Interactions: Enhancing specific interactions, such as hydrogen bonding between the carboxylic acid moieties, can lead to more robust and well-defined assemblies. nih.gov

Environmental Conditions: Factors such as subphase composition, temperature, and pH can be tuned to direct the self-assembly process toward desired nanostructures.

By manipulating these factors, it is possible to create a variety of nanostructures, from simple monolayers to more complex hierarchical assemblies.

The carboxylic acid headgroup of this compound makes its self-assembly behavior highly sensitive to the pH of the aqueous subphase. The state of protonation of the carboxyl group significantly influences the intermolecular interactions and, consequently, the resulting supramolecular structure.

At low pH, the carboxylic acid groups are protonated (-COOH), favoring the formation of strong hydrogen bonds between neighboring molecules. This typically leads to more condensed and highly ordered monolayer structures. As the pH increases, the carboxylic acid groups become deprotonated (-COO⁻), introducing electrostatic repulsion between the negatively charged headgroups. nih.gov This repulsion can counteract the attractive forces (like van der Waals interactions between the alkyl chains), leading to a more expanded and potentially less ordered monolayer. This pH-triggered transition between different packing arrangements can be harnessed to create dynamic and responsive interfacial systems. rsc.org

Interactions and Composite Materials Research

Integration of 4-n-Octadecyloxybenzoic Acid in Liquid-Crystalline Polymer Composites

The incorporation of liquid crystalline molecules like this compound into polymer matrices can impart stimuli-responsive properties, leading to materials with tunable shape memory and self-healing capabilities. Research into analogous long-chain 4-alkoxybenzoic acids provides a clear framework for understanding the role of this compound in these systems.

The addition of long-chain 4-alkoxybenzoic acids to shape-memory polyurethane (SMPU) creates a two-phase composite material. mdpi.comresearchgate.net One phase is the original polyurethane matrix, and the second is a crystalline phase of the alkoxybenzoic acid dispersed within it. mdpi.comresearchgate.net This two-phase structure is crucial for inducing advanced shape memory effects.

In a typical SMPU, a temporary shape is fixed by cooling the material below its glass transition temperature (Tg). Reheating above the Tg allows the material to recover its original shape. By introducing a crystalline 4-alkoxybenzoic acid phase, a second temporary shape can be programmed. This is because the alkoxybenzoic acid has its own distinct melting temperature (Tm). This allows for a "triple-shape memory effect," where the material can hold two distinct temporary shapes, with shape recovery occurring in two separate steps upon heating. mdpi.comresearchgate.net

Step 1 Recovery: Occurs at the glass transition temperature (Tg) of the polyurethane matrix. researchgate.net

Step 2 Recovery: Occurs at the melting temperature (Tm) of the alkoxybenzoic acid crystals. researchgate.net

Below is an interactive table summarizing the properties of polyurethane composites containing 4-octyldecyloxybenzoic acid (SMPU-OOBAm).

The same liquid crystalline additives that enable triple-shape memory also confer self-healing properties upon the composite material. mdpi.comresearchgate.net The mechanism is an extrinsic, non-autonomous healing process that relies on the mobility and phase transitions of the 4-alkoxybenzoic acid. mdpi.comnih.gov

When a crack forms in the composite, the material can be healed by heating it to a temperature where the alkoxybenzoic acid enters its liquid crystalline or isotropic liquid state. mdpi.comrsc.org In this fluid state, the molecules have sufficient mobility to flow into the crack, a process described as "bleeding". mdpi.comnih.gov Upon cooling, the 4-alkoxybenzoic acid recrystallizes within the crack, effectively bonding the fractured surfaces together and restoring a degree of mechanical integrity to the material. mdpi.com This combination of advanced shape memory and self-healing makes these composites highly promising for applications in smart devices and sensors. mdpi.comnih.gov

Coordination Chemistry of this compound with Metal Ions

The carboxylic acid group of this compound can act as a ligand, coordinating to metal ions to form a variety of complexes, including discrete molecules and extended metal-organic frameworks (MOFs).

Lanthanide ions are known for their unique luminescent properties, characterized by sharp, line-like emission bands. However, their direct excitation is often inefficient. A common strategy to overcome this is to use an organic ligand as an "antenna". researchgate.net The organic ligand absorbs light efficiently and then transfers the energy to the central lanthanide ion, which then emits its characteristic light. researchgate.netnih.gov

Benzoic acid and its derivatives are effective antenna ligands for sensitizing lanthanide luminescence. nih.govnih.govrsc.org Complexes of this compound with lanthanide ions like Europium (Eu³⁺) and Terbium (Tb³⁺) can be synthesized, typically through a metathesis reaction between a sodium salt of the benzoic acid and a lanthanide salt (e.g., nitrate (B79036) or chloride) in a suitable solvent. nih.gov The resulting complexes often incorporate water molecules into their coordination sphere. researchgate.net

The long octadecyl chain influences the structure of these complexes, promoting the formation of layered or liquid crystalline structures. The photophysical properties of these complexes are sensitive to the electronic nature of the ligand. The alkoxy group is an electron-donating group, which can enhance the electron density of the aromatic system and improve the energy transfer efficiency to the lanthanide ion, potentially leading to brighter luminescence suitable for electroluminescent devices. nih.gov

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal nodes linked by organic ligands. Aromatic carboxylic acids are among the most common and effective ligands for building MOFs. rsc.orgnih.gov The use of this compound as a ligand offers several strategic advantages for designing functional, luminescent MOFs.

Framework Construction: The carboxylate group provides a robust coordination site to connect with metal centers (like Zn²⁺, Cu²⁺, or lanthanides) to form stable, porous frameworks. nih.gov

Luminescence "Antenna" Effect: The benzoic acid core of the ligand can act as a chromophore, absorbing UV light and transferring the energy to the metal center (particularly lanthanides), a key mechanism for creating luminescent MOFs. rsc.orgosti.gov

Functional Porous Materials: The long, hydrophobic octadecyl chain can line the pores of the MOF, creating a nonpolar environment. This could be used for the selective adsorption of specific guest molecules.

Liquid-Crystalline MOFs: The inherent liquid crystalline nature of this compound could be harnessed to create MOFs that exhibit mesophases, leading to materials whose properties (like luminescence) could be modulated by temperature or electric fields.

By carefully selecting the metal ion and the synthesis conditions, it is possible to design MOFs where the luminescence can be enhanced or quenched by the presence of specific analytes, making them suitable for chemical sensing applications. nih.gov

Interfacial Interactions with Biological Systems and Biomimetic Membranes

As an amphiphilic molecule, this compound has a strong tendency to interact with interfaces, particularly the lipid bilayers that form the basis of cell membranes and other biomimetic systems. Its structure, with a polar carboxylic acid head group and a long nonpolar tail, dictates its behavior at these interfaces.

Studies on similar amphiphilic benzoic acid derivatives show that they can penetrate membrane/water interfaces. nih.govnih.gov The protonated (acid) form tends to penetrate deeper into the hydrophobic core of a lipid monolayer or bilayer compared to the deprotonated (benzoate) form. nih.gov This interaction is pH-dependent. At physiological pH, the carboxylic acid group will be at least partially deprotonated, carrying a negative charge.

The long octadecyl tail would readily insert into the hydrophobic core of a lipid membrane, aligning with the fatty acid tails of the phospholipid molecules. The benzoic acid head group would reside near the polar head groups of the lipids at the membrane-water interface. This insertion can affect the physical properties of the membrane, such as its fluidity, thickness, and permeability. The presence of such molecules can disrupt the packing of the lipid tails, potentially increasing membrane fluidity and permeability to ions or small molecules. This behavior is foundational to understanding how such molecules might interact with biological cells or in the design of drug delivery systems based on liposomes. nih.gov

Influence of Modified Surfaces on Cell Adhesion, Proliferation, and Differentiation

Currently, there is a notable lack of specific research in the available scientific literature detailing the influence of surfaces modified with this compound on cell adhesion, proliferation, and differentiation. While the broader field of surface modification for biomedical applications is extensive, studies specifically employing this compound to control cellular behaviors have not been prominently reported. The potential for the long alkyl chain and the carboxylic acid group to modulate surface properties such as hydrophobicity and charge suggests that it could be a candidate for such studies in the future. However, at present, detailed research findings on this specific application are not available.

Interactions with Nucleic Acids and Lipids in Nanocarrier Self-Assembly

Similarly, a detailed investigation into the specific interactions of this compound with nucleic acids and lipids in the context of nanocarrier self-assembly is not extensively covered in the current body of scientific literature. The amphiphilic nature of the molecule makes it a plausible candidate for incorporation into lipid-based nanocarriers, such as liposomes or solid lipid nanoparticles, which are often used for the delivery of nucleic acids. In such systems, it could potentially influence the stability, encapsulation efficiency, and release characteristics of the nanocarrier. However, specific studies detailing its role and the nature of its interactions with nucleic acids and other lipid components in these self-assembled systems are not readily found in published research.

Role as Additives in Functional Materials

The utility of this compound and its derivatives extends to their use as additives to enhance the performance of functional materials. These applications leverage the chemical properties of the molecule to impart desired characteristics, such as antioxidant activity and control over polymerization processes.

Antioxidant Performance of this compound Derivatives in Base Stocks

Derivatives of this compound have been investigated for their potential as antioxidants in lubricating base stocks. One area of research has focused on the synthesis of azo phenol (B47542) liquid crystal derivatives incorporating the this compound moiety. These compounds are designed to act as radical scavengers, thereby inhibiting the oxidation of the base oil and extending its service life.

The antioxidant efficiency of these derivatives is often evaluated by monitoring changes in the total acid number (TAN) and viscosity of the base stock over time under oxidative stress. A lower increase in TAN and viscosity indicates better antioxidant performance. Research in this area has provided data on the effectiveness of these additives.

Table 1: Antioxidant Performance of a this compound Derivative in Base Stock

| Parameter | Test Condition | Base Stock (without additive) | Base Stock + Additive |

|---|---|---|---|

| Total Acid Number (TAN) increase after 168h at 150°C | ASTM D664 | Significant Increase | Minimal Increase |

| Viscosity Increase after 168h at 150°C | ASTM D445 | Significant Increase | Minimal Increase |

Note: The data presented is illustrative of typical findings in such studies. Actual values can vary based on the specific derivative and test conditions.

Control of Polymerization Processes under Nonstoichiometric Conditions

This compound has been utilized as a monofunctional compound to control the polymerization of aromatic polyesters, such as poly(p-oxybenzoyl) (POB), under nonstoichiometric conditions. In the synthesis of POB from p-acetoxybenzoic acid, the introduction of a monofunctional compound like this compound allows for the control of molecular weight and the formation of crystalline polymers through a process of reaction-induced crystallization of oligomers.

The presence of this compound caps (B75204) the growing polymer chains, and its long alkyl chain can influence the crystallization behavior and morphology of the resulting polymer. Research has demonstrated that by varying the concentration of this additive, the properties of the final polymer can be effectively tuned.

Table 2: Polymerization of p-Acetoxybenzoic Acid in the Presence of this compound (OOBA)

| Molar Ratio of OOBA to p-Acetoxybenzoic Acid | Polymerization Temperature (°C) | Resulting Polymer | Key Observation |

|---|---|---|---|

| 0.01 | 330 | High Molecular Weight Crystalline POB | Controlled polymerization with formation of needle-like crystals |

| 0.02 | 330 | Lower Molecular Weight Crystalline POB | Increased end-capping leading to reduced molecular weight |

| 0.05 | 330 | Oligomeric Products | Significant chain termination by the monofunctional additive |

Note: The data is based on findings from studies on nonstoichiometric polymerization and illustrates the controlling effect of this compound.

Advanced Characterization Techniques in 4 N Octadecyloxybenzoic Acid Research

Spectroscopic Analysis

Spectroscopic techniques are fundamental in elucidating the molecular and supramolecular characteristics of 4-n-octadecyloxybenzoic acid. By probing the interactions of the molecule with electromagnetic radiation, valuable information regarding its structure, bonding, and purity can be obtained.

Fourier Transform Infrared (FT-IR) Spectroscopy for Hydrogen Bonding and Structural Changes

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for investigating the vibrational modes of molecules, offering significant insights into the hydrogen bonding and structural modifications in this compound. The presence of the carboxylic acid functional group, which readily forms hydrogen-bonded dimers, gives rise to distinct and informative spectral features.

The most characteristic feature in the FT-IR spectrum of this compound is the broad absorption band corresponding to the O-H stretching vibration of the carboxylic acid. This broadening is a direct consequence of the strong intermolecular hydrogen bonding between two acid molecules, which form a cyclic dimer structure. This band typically appears in the wide range of 2500 to 3300 cm⁻¹. docbrown.infouc.edu The position and shape of this band are sensitive to temperature, reflecting changes in the hydrogen bond strength and dynamics upon phase transitions, for instance, from the crystalline to the liquid crystalline state.

Another key vibrational mode is the carbonyl (C=O) stretching, which is observed as a strong absorption band. For aromatic carboxylic acids like this compound, this peak is typically found in the region of 1710 to 1680 cm⁻¹. docbrown.info The exact position can be influenced by the degree of hydrogen bonding and the electronic effects of the aromatic ring and the alkoxy substituent. Changes in the C=O stretching frequency can indicate transitions between different phases or the disruption and formation of hydrogen-bonded dimers. The C-O stretching vibration of the carboxylic acid group also provides a characteristic band, generally appearing between 1320 and 1210 cm⁻¹. docbrown.info

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity | Description |

|---|---|---|---|

| O-H Stretch | 3300 - 2500 | Strong, Broad | Indicative of hydrogen-bonded carboxylic acid dimers. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Stretching of C-H bonds on the benzene (B151609) ring. |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Strong | Stretching of C-H bonds in the octadecyl chain. |

| C=O Stretch | 1710 - 1680 | Strong | Carbonyl stretching of the carboxylic acid. |

| C=C Stretch (Aromatic) | 1600 - 1475 | Medium-Weak | Benzene ring skeletal vibrations. |

| C-O Stretch | 1320 - 1210 | Strong | Stretching of the C-O bond in the carboxylic acid. |

| O-H Bend (out-of-plane) | 960 - 900 | Medium, Broad | Bending of the O-H bond in the dimer. |

Temperature-dependent FT-IR studies are particularly valuable for this compound, as they can track the subtle changes in intermolecular interactions that accompany the transitions between crystalline, smectic, and isotropic liquid phases.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous determination of the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum, the proton of the carboxylic acid group (–COOH) is highly deshielded and appears as a singlet far downfield, typically above 10 ppm. The aromatic protons on the benzene ring appear in the range of 7-8.5 ppm. Due to the para-substitution pattern, the two protons adjacent to the carboxylic acid group are chemically non-equivalent to the two protons adjacent to the octadecyloxy group, leading to two distinct doublet signals. The protons of the methylene (B1212753) group attached to the ether oxygen (–O–CH₂–) are also deshielded and typically resonate around 4.0 ppm as a triplet. The numerous methylene groups of the long octadecyl chain will appear as a broad multiplet in the 1.2-1.8 ppm region, while the terminal methyl group (–CH₃) will be a triplet at approximately 0.9 ppm.

The ¹³C NMR spectrum provides complementary information. The carbon of the carbonyl group (–C=O) is found in the highly deshielded region of 165-185 ppm. The aromatic carbons show signals between 110 and 165 ppm, with the carbon attached to the oxygen being the most deshielded in this group. The carbons of the octadecyl chain will have a series of signals in the aliphatic region (10-70 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR | ¹³C NMR |

| Atom | Predicted Chemical Shift (ppm) | Multiplicity | Atom | Predicted Chemical Shift (ppm) |

|---|---|---|---|---|

| -COOH | > 10.0 | Singlet | -C =O | 165 - 185 |

| Aromatic-H (ortho to -COOH) | ~8.0 | Doublet | Aromatic-C (ipso to -COOH) | 120 - 130 |

| Aromatic-H (ortho to -OR) | ~7.0 | Doublet | Aromatic-C (ortho to -COOH) | 130 - 135 |

| -O-CH₂- | ~4.0 | Triplet | Aromatic-C (ortho to -OR) | 110 - 120 |

| -(CH₂)₁₆- | 1.2 - 1.8 | Multiplet | Aromatic-C (ipso to -OR) | 160 - 165 |

| -CH₃ | ~0.9 | Triplet | -O-C H₂- | 65 - 75 |

| -(C H₂)₁₆- | 20 - 35 | |||

| -C H₃ | ~14 |

These NMR data collectively confirm the connectivity and substitution pattern of the this compound molecule.

Mass Spectrometry (MS) for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight and assessing the purity of synthesized this compound. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion ([M]⁺) and its fragment ions are detected based on their mass-to-charge ratio (m/z).

The molecular ion peak for this compound (C₂₅H₄₂O₃) would be expected at an m/z corresponding to its molecular weight. A prominent fragmentation pathway for this molecule involves the cleavage of the ether bond. The loss of the octadecyl chain as a radical would lead to a significant fragment. Another characteristic fragmentation is the loss of the entire octadecyloxy group. The fragmentation of the alkyl chain itself through successive loss of CₙH₂ₙ₊₁ units is also expected, leading to a series of peaks separated by 14 mass units (the mass of a CH₂ group). The base peak in the spectrum is often the benzoyl cation or a related stable aromatic fragment.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Description |

|---|---|---|

| 390 | [C₂₅H₄₂O₃]⁺ | Molecular Ion |

| 267 | [M - C₉H₁₉]⁺ | Loss of a portion of the alkyl chain |

| 137 | [HO-C₆H₄-COOH]⁺ | Cleavage of the ether bond |

| 121 | [C₆H₅COOH]⁺ | Benzoyl cation |

| 105 | [C₆H₅CO]⁺ | Loss of OH from benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

The mass spectrum provides a molecular fingerprint that confirms the identity of the compound and can reveal the presence of impurities through unexpected peaks.

X-ray Diffraction Studies

X-ray diffraction techniques are paramount for determining the arrangement of molecules in the solid and liquid crystalline states, providing direct evidence of long-range order and phase structures.

Powder X-ray Diffraction (PXRD) for Crystalline and Mesophase Structure Determination

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline structure of materials. For this compound, PXRD is essential for identifying its crystalline polymorphs and determining the structure of its liquid crystalline mesophases.

In the crystalline state, the PXRD pattern consists of a series of sharp diffraction peaks at specific angles (2θ), which are characteristic of the crystal lattice. These peak positions can be used to determine the unit cell parameters. When the compound transitions into a liquid crystalline phase, such as a smectic phase, the PXRD pattern changes significantly. The sharp, wide-angle peaks characteristic of three-dimensional crystalline order are replaced by a few broad, diffuse peaks in the wide-angle region, indicating short-range positional order, and one or more sharp, low-angle reflections. These low-angle reflections are indicative of the layered structure of the smectic phase, and their positions can be used to calculate the layer spacing (d). This layer spacing is a critical parameter for identifying the type of smectic phase (e.g., Smectic A, Smectic C).

Grazing Incidence X-ray Diffraction (GIXD) for Monolayer Structure and Orientation at Interfaces

Grazing Incidence X-ray Diffraction (GIXD) is a surface-sensitive technique that is ideal for studying the structure and orientation of molecules in thin films and monolayers at interfaces, such as the air-water interface. acs.organl.gov For a molecule like this compound, which can form organized monolayers, GIXD provides invaluable information about the two-dimensional packing of the molecules.

In a GIXD experiment, an X-ray beam impinges on the surface at a very small angle, below the critical angle for total external reflection. This confines the X-ray penetration to the surface layer. The diffraction from the ordered monolayer provides information about the in-plane lattice structure, the unit cell dimensions of the two-dimensional crystal, and the tilt angle of the long molecular axes with respect to the surface normal. For instance, GIXD studies on monolayers of this compound can reveal how the molecules pack together at the air-water interface, providing details on the headgroup arrangement and the ordering of the long alkyl chains. This technique has been instrumental in understanding how such monolayers can act as templates for the nucleation of crystals from solution. acs.org

Thermal Analysis Techniques

Thermal analysis techniques are crucial in characterizing the phase behavior and thermodynamic properties of materials like this compound. These methods measure the physical and chemical properties of a substance as a function of temperature or time.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Glassy States

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov It is particularly valuable for studying the phase transitions and identifying glassy states in this compound.

Research has shown that this compound exhibits complex polymorphic behavior, existing in at least three crystalline forms: a stable Crystal-I and two metastable forms, Crystal-II and Crystal-III. tandfonline.comtandfonline.com DSC is instrumental in elucidating the thermodynamic relationships between these solid forms. The metastable crystals can be obtained by cooling the sample from the smectic phase at different rates. tandfonline.com

Upon heating, Crystal-III undergoes a transition to the smectic phase at approximately 342 K, which is then followed by a transition to the more stable Crystal-I form around 360 K. tandfonline.com Crystal-II directly transforms into the smectic phase at about 372 K. tandfonline.com The stable Crystal-I melts into the smectic phase at a higher temperature. tandfonline.com These transitions are observed as endothermic peaks in the DSC thermogram. Further heating leads to the smectic to isotropic liquid phase transition. tandfonline.comnist.gov

A significant finding in the study of this compound is the detection of a glass transition in the metastable crystalline state. tandfonline.com This phenomenon, observed as a small jump in the heat content in the DSC curve, suggests the presence of a disordered or "frozen-in" amorphous phase within the metastable crystal structure. tandfonline.com The existence of a glassy state is indicative of the complex molecular conformations that the long paraffinic chain can adopt. tandfonline.comtandfonline.com

The enthalpy (ΔH) and entropy (ΔS) of these phase transitions provide critical information about the molecular ordering and interactions within the different phases.

| Transition | Temperature (K) | Enthalpy of Transition (ΔHtrs) (kJ/mol) | Entropy of Transition (ΔStrs) (J/mol*K) |

| Crystal-I to Smectic | 379.5 | 67.300 | 177 |

| Crystal-II to Smectic | 371.0 | 38.900 | 105 |

| Smectic to Isotropic Liquid | 408.5 | 13.300 | 33 |

This data is compiled from Ikeda and Hatakeyama, 1976. nist.gov

Microscopic and Imaging Techniques

Microscopic techniques provide visual information about the morphology, structure, and optical properties of materials at various scales.

Polarized Optical Microscopy (POM) for Mesophase Texture Analysis

Polarized Optical Microscopy (POM) is an indispensable tool for identifying and characterizing the liquid crystalline phases (mesophases) of this compound. microscopyu.comsemanticscholar.org This technique utilizes polarized light to reveal the anisotropic nature of liquid crystals, which results in characteristic textures that act as fingerprints for different mesophases. nasa.gov

When this compound is cooled from its isotropic liquid state, the formation of the smectic C phase can be observed. tandfonline.com POM analysis reveals a schlieren texture, which is characteristic of the smectic C phase. tandfonline.comresearchgate.net This texture arises from the layered structure of the smectic phase and the tilted arrangement of the molecules within the layers. The specific defects and variations in the texture can provide further insights into the molecular organization.

The study of homologous series of alkyloxybenzoic acids has shown that different mesophases, such as nematic and various smectic types, exhibit distinct textures under POM. arxiv.org For instance, nematic phases can show schlieren or threaded textures, while other smectic phases might display fan-shaped or mosaic textures. researchgate.net By observing the sample between crossed polarizers and often using a heated stage to control the temperature, the transition temperatures and the nature of the mesophases of this compound can be accurately determined and correlated with data from other techniques like DSC.

Atomic Force Microscopy (AFM) for Surface Topography and Self-Assembled Structures

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a surface with nanoscale resolution. nih.gov In the context of this compound, AFM is a powerful tool for visualizing the surface morphology of its various crystalline forms and for studying the self-assembled structures it forms, for instance, in thin films or at interfaces.

The different crystalline polymorphs of related alkoxybenzoic acids have been shown to exhibit distinct surface topographies due to different molecular packing. nih.gov AFM can be used to image these surfaces, revealing details about crystal growth, defects, and the arrangement of molecules at the surface. For example, the lamellar structure of the smectic phase can be directly visualized in some cases.

Furthermore, this compound, being an amphiphilic molecule, has the ability to self-assemble into well-ordered structures. nih.govbiorxiv.org When deposited on a substrate, it can form monolayers or more complex supramolecular assemblies. AFM can provide detailed images of these self-assembled structures, offering insights into their organization, dimensions, and the influence of substrate interactions. The ability to image in different environments (air, liquid) also allows for the study of dynamic processes and the effect of solvents on the self-assembly.

Surface-Sensitive and Electro-Optical Characterization

These techniques are employed to investigate the behavior of this compound at interfaces, which is crucial for understanding its properties in thin films and monolayers.

Specular X-ray Reflectivity and Surface Pressure-Area Isotherms for Interfacial Monolayers

Specular X-ray Reflectivity (SXR) is a non-destructive technique used to probe the structure of thin films and interfaces with high resolution along the surface normal. harvard.edu It measures the intensity of X-rays reflected from a flat surface at grazing angles. For a monolayer of this compound at an interface, SXR can provide precise information about the film thickness, electron density profile, and interfacial roughness. harvard.edu This data allows for the determination of the orientation and packing of the molecules within the monolayer.

Surface pressure-area isotherms are fundamental to the study of insoluble monolayers at the air-water interface. biolinscientific.com This technique involves compressing a monolayer of this compound spread on a water subphase with a movable barrier and measuring the resulting surface pressure (the reduction in the surface tension of the water) as a function of the area per molecule.

Electro-Optical Switching Characteristics in Ferroelectric Mesophases

The study of electro-optical switching in the ferroelectric mesophases of this compound is a specialized area of liquid crystal research. The long alkyl chain of the octadecyloxy group significantly influences the material's mesomorphic behavior, leading to the formation of tilted smectic phases, such as the ferroelectric smectic C* (SmC*) phase, which are prerequisites for electro-optical switching. In such phases, the constituent molecules exhibit a spontaneous polarization that can be reoriented by an external electric field, forming the basis of their electro-optical response.

The electro-optical characteristics of ferroelectric liquid crystals are principally defined by parameters such as switching time, contrast ratio, spontaneous polarization (Ps), and tilt angle (θ). The switching time, typically comprising a rise time and a fall time, quantifies the speed at which the liquid crystal molecules reorient themselves in response to an applied electric field. This parameter is crucial for applications in fast-response display devices and optical shutters. For materials like this compound, the switching time is expected to be in the microsecond to millisecond range, and it is highly dependent on the magnitude of the applied voltage and the operating temperature. Generally, an increase in the applied voltage leads to a decrease in the switching time.

The contrast ratio, which is the ratio of the transmitted light intensity between the on and off states, is another critical performance metric. A high contrast ratio is essential for clear and well-defined visual outputs in display applications. This ratio is influenced by the alignment quality of the liquid crystal, the cell thickness, and the effectiveness of the molecular reorientation.

Fundamental to the ferroelectric behavior is the spontaneous polarization (Ps), which is a measure of the net dipole moment per unit area within a smectic layer. The magnitude of Ps is a key factor influencing the torque experienced by the molecules in an electric field and, consequently, the switching speed. The tilt angle (θ) represents the average angle of the long molecular axis with respect to the layer normal in the smectic C* phase. Both spontaneous polarization and tilt angle are temperature-dependent parameters.

Representative Data on Electro-Optical Switching Characteristics